molecular formula C29H38ClN5O2 B607821 GSK-3008348 hydrochloride

GSK-3008348 hydrochloride

カタログ番号: B607821
分子量: 524.1 g/mol
InChIキー: GCZLVFRSWWTRPH-YSCHMLPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

GSK-3008348 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Idiopathic Pulmonary Fibrosis

GSK-3008348 hydrochloride is primarily being investigated for its application in treating IPF. Clinical trials have demonstrated that single nebulized doses of the compound are well tolerated in healthy volunteers, indicating its potential for safe administration in patients .

Key Findings from Clinical Trials:

  • Study Design: A first-time-in-human study enrolled 29 participants who received doses ranging from 1 to 3000 micrograms.
  • Safety Profile: No serious adverse events were reported, with mild adverse events occurring at higher doses .
  • Pharmacokinetics: Maximum plasma concentrations were generally reached within 30 minutes post-nebulization, with half-lives ranging from 7.95 to 10.2 hours .

Summary of Clinical Trial Results

Dose (mcg)Participants (N)Any Adverse Events (%)Serious Adverse Events (%)
16100
36330
306330
1006330
3006170
10006170
300012170

Pharmacokinetic Parameters

PK Parameter (units)Dose (mcg)Geometric Mean (%CV)Confidence Interval
AUC (0-t) (h*pg/mL)30285 (82.1)(134, 605)
1001765 (99.0)(741,4203)
3006850 (25.7)(5252,8934)
100029,093 (45.3)(18,494,45,766)
300082,205 (27.9)(58,519,115,476)

Case Studies and Research Insights

Research has shown that GSK-3008348 not only binds to the αvβ6 integrin with high affinity but also reduces downstream pro-fibrotic TGF-β signaling to normal levels in human lung tissues affected by IPF . In preclinical models, this compound has demonstrated a prolonged duration of action and significant efficacy in reducing fibrosis markers.

Notable Research Publications

  • Translational Pharmacology Study : This study highlighted the efficacy of GSK-3008348 in preclinical models of IPF and outlined a clear pathway for clinical translation .
  • Safety and Tolerability Assessment : A comprehensive evaluation confirmed the safety profile of GSK-3008348 across various dose levels without serious adverse events reported .

作用機序

GSK-3008348 hydrochloride exerts its effects by inhibiting the αvβ6 integrin. This integrin is involved in the activation of transforming growth factor-beta (TGF-β), which plays a key role in fibrosis. By inhibiting αvβ6, this compound reduces the activation of TGF-β, thereby reducing fibrosis .

類似化合物との比較

GSK-3008348 hydrochloride is unique in its high affinity for the αvβ6 integrin, making it a potent inhibitor. Similar compounds include:

These compounds differ in their specific targets and applications, highlighting the uniqueness of this compound in targeting the αvβ6 integrin for the treatment of idiopathic pulmonary fibrosis.

生物活性

GSK-3008348 hydrochloride is an investigational small molecule designed as an integrin αvβ6 antagonist . It has garnered attention for its potential therapeutic applications, particularly in the treatment of idiopathic pulmonary fibrosis (IPF) . This article delves into the biological activity of GSK-3008348, summarizing key research findings, pharmacokinetics, and clinical implications.

  • Chemical Formula : C29H37N5O2·xHCl
  • Molecular Weight : 524.097 g/mol
  • CAS Number : 1629249-40-6

GSK-3008348 is characterized by its ability to inhibit the integrin αvβ6, which plays a significant role in the activation of latent transforming growth factor-beta 1 (TGF-β1). By blocking this integrin, GSK-3008348 aims to reduce TGF-β1 activation, thereby potentially limiting collagen production and fibrosis progression in lung tissue affected by IPF .

Biological Activity and Affinity

The biological activity of GSK-3008348 has been assessed through various assays:

Integrin Target pIC50 Value
αvβ68.4
αvβ36.0
αvβ56.9
αvβ87.7

The compound demonstrates a high affinity for the αvβ6 integrin, with a pIC50 value of 8.4, indicating its potent inhibitory effects . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacokinetics

A clinical study on GSK-3008348 evaluated its pharmacokinetics in healthy participants. Key findings include:

  • Administration Method : Inhalation via nebulization.
  • Peak Plasma Concentration : Achieved approximately 30 minutes post-administration.
  • Half-Life : Ranged from 7.95 to 10.2 hours across different doses.
  • Dose Proportionality : Area under the plasma concentration-time curve (AUC) was dose-proportional for doses ranging from 100 to 3000 mcg.

The study reported no serious adverse events, confirming that GSK-3008348 was well tolerated at all tested dose levels .

Clinical Studies and Implications

GSK-3008348 has been investigated in various clinical trials aimed at assessing its safety and efficacy for treating IPF:

  • Phase I Trials : Focused on safety, tolerability, and pharmacokinetics.
  • PET Imaging Studies : Aimed to confirm target engagement in lung tissues post-administration .
  • Potential Efficacy : Early studies suggest that GSK-3008348 may effectively reduce TGF-β activation in the lungs, which is crucial for managing fibrosis in IPF patients .

Case Studies and Research Findings

In a notable study published in European Journal of Clinical Pharmacology, researchers highlighted that GSK-3008348 demonstrated rapid absorption from the lungs into systemic circulation with minimal lung retention, supporting its design as an inhalational therapy . The absence of significant adverse effects across multiple dosing regimens further supports its potential as a safe therapeutic option.

特性

IUPAC Name

(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZLVFRSWWTRPH-YSCHMLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=CC=CC(=C2)[C@@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-3008348 hydrochloride
Reactant of Route 2
GSK-3008348 hydrochloride
Reactant of Route 3
GSK-3008348 hydrochloride
Reactant of Route 4
GSK-3008348 hydrochloride
Reactant of Route 5
GSK-3008348 hydrochloride
Reactant of Route 6
GSK-3008348 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。